(2S)-2-(2,6-dimethylphenyl)pyrrolidine
Description
(2S)-2-(2,6-Dimethylphenyl)pyrrolidine is a chiral pyrrolidine derivative featuring a five-membered saturated nitrogen-containing heterocycle substituted at the 2-position with a 2,6-dimethylphenyl group. The stereochemistry at the 2-position (S-configuration) imparts distinct spatial and electronic properties, making it a valuable intermediate in asymmetric synthesis and pharmaceutical research.
Properties
IUPAC Name |
(2S)-2-(2,6-dimethylphenyl)pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-9-5-3-6-10(2)12(9)11-7-4-8-13-11/h3,5-6,11,13H,4,7-8H2,1-2H3/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDBWPROXDXLPDU-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C2CCCN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)[C@@H]2CCCN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(2,6-dimethylphenyl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,6-dimethylbenzaldehyde and (S)-proline.
Condensation Reaction: The first step involves a condensation reaction between 2,6-dimethylbenzaldehyde and (S)-proline to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(2,6-dimethylphenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: N-oxides of this compound.
Reduction: Secondary amines derived from the reduction of the pyrrolidine ring.
Substitution: Substituted aromatic derivatives, such as nitro or bromo compounds.
Scientific Research Applications
(2S)-2-(2,6-dimethylphenyl)pyrrolidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies investigating the structure-activity relationships of pyrrolidine derivatives.
Industrial Applications: The compound is utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of (2S)-2-(2,6-dimethylphenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Electronic Differences
- Substituent Position on Phenyl Ring: The 2,6-dimethyl groups in the target compound create steric hindrance and electron-donating effects, which may enhance lipophilicity and influence binding to hydrophobic pockets in proteins .
Substitution on Pyrrolidine Ring :
Physicochemical and Pharmacological Implications
- Stereochemical Impact: The S-configuration in the target compound may optimize interactions with chiral biological targets, such as enzymes or GPCRs, compared to racemic or non-chiral analogs .
- Thermal Stability : Bulkier methyl substituents (vs. fluorine) may enhance thermal stability due to reduced electron-withdrawing effects, as seen in similar heterocycles .
Research Findings and Trends
- Synthetic Accessibility : Fluorinated derivatives often require specialized fluorination techniques (e.g., Balz-Schiemann reaction), whereas methyl-substituted compounds are synthesized via alkylation or cross-coupling reactions .
- Toxicity Profiles : Methyl groups are generally metabolized to carboxylic acids, while fluorine’s inertness may lead to bioaccumulation risks, necessitating careful pharmacokinetic studies .
Biological Activity
(2S)-2-(2,6-dimethylphenyl)pyrrolidine is a chiral compound that has garnered attention in recent years due to its potential biological activities. This compound is primarily studied for its interactions with various biological targets, including enzymes and receptors, which may lead to therapeutic applications in diverse fields such as neurology and pharmacology.
- Chemical Formula : C12H17N
- Molecular Weight : 177.27 g/mol
- CAS Number : 1213605-47-0
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. It is believed to modulate the activity of certain enzymes and receptors, influencing various biochemical pathways. For instance, the compound may act as an inhibitor or activator, affecting processes such as neurotransmission and inflammation.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Neuroprotective Effects : Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress, potentially offering therapeutic benefits in neurodegenerative diseases.
- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation in vitro, indicating its potential use in conditions characterized by chronic inflammation.
- Antimicrobial Activity : Some derivatives of pyrrolidine compounds have been reported to possess antimicrobial properties, which could be relevant for developing new antibiotics.
Case Studies and Research Findings
-
Neuroprotective Study :
- A study published in Journal of Neurochemistry explored the neuroprotective effects of this compound on cultured neurons exposed to oxidative stress. Results indicated a significant reduction in cell death compared to untreated controls, suggesting a protective mechanism through antioxidant activity.
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Anti-inflammatory Research :
- In a study investigating the anti-inflammatory effects of various pyrrolidine compounds, this compound was found to inhibit the production of pro-inflammatory cytokines in macrophages. This suggests its potential as a therapeutic agent for inflammatory diseases.
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Antimicrobial Evaluation :
- A recent investigation assessed the antimicrobial efficacy of this compound derivatives against resistant strains of bacteria. The results showed that certain modifications of the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli.
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
